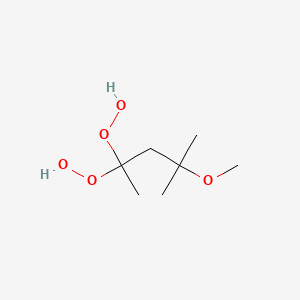
Propylamine, 2-(m-anisylthio)-N,N-dimethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propylamine, 2-(m-anisylthio)-N,N-dimethyl-, hydrochloride typically involves the reaction of 2-(m-anisylthio)propylamine with N,N-dimethylamine in the presence of a suitable catalyst. The reaction conditions may include specific temperatures, pressures, and solvents to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. The process would be designed to ensure consistent quality and high efficiency, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Propylamine, 2-(m-anisylthio)-N,N-dimethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of amines with lower oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce a variety of substituted amines.
Scientific Research Applications
Propylamine, 2-(m-anisylthio)-N,N-dimethyl-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propylamine, 2-(m-anisylthio)-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- Propylamine, 2-(m-anisylthio)-N,N-diethyl-, hydrochloride
- Propylamine, 2-(m-anisylthio)-N,N-dimethyl-, sulfate
- Propylamine, 2-(m-anisylthio)-N,N-dimethyl-, nitrate
Uniqueness
Propylamine, 2-(m-anisylthio)-N,N-dimethyl-, hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it suitable for particular applications.
Properties
CAS No. |
63957-12-0 |
|---|---|
Molecular Formula |
C12H20ClNOS |
Molecular Weight |
261.81 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)sulfanyl-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H19NOS.ClH/c1-10(9-13(2)3)15-12-7-5-6-11(8-12)14-4;/h5-8,10H,9H2,1-4H3;1H |
InChI Key |
LNVXLJRXUYBMJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C)SC1=CC=CC(=C1)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]-](/img/structure/B14486878.png)
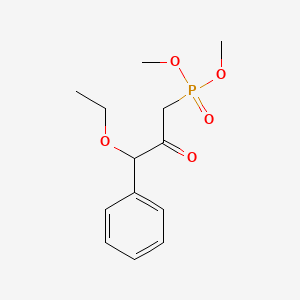
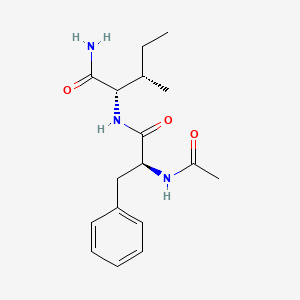
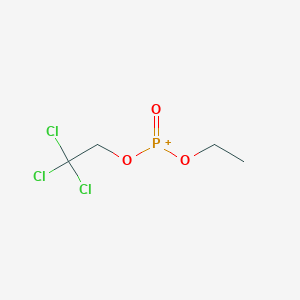
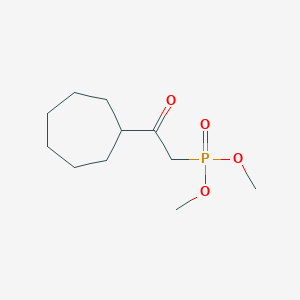
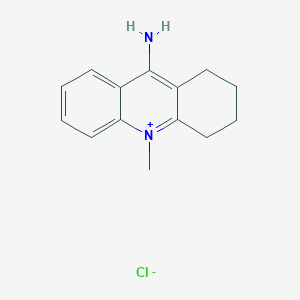
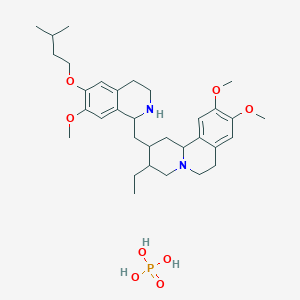
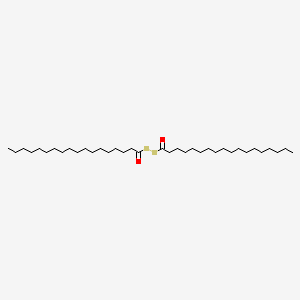
![5-Methyl-4H-furo[2,3-b][1]benzopyran-4-one](/img/structure/B14486903.png)
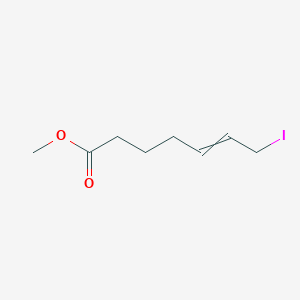
![1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide](/img/structure/B14486912.png)


